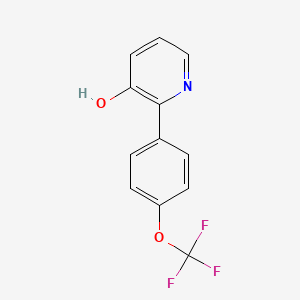![molecular formula C15H14N2O2 B6368468 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% CAS No. 1261909-90-3](/img/structure/B6368468.png)
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% (4-CPAP-95) is an organic compound composed of a cyclopropylaminocarbonyl group and a phenyl group attached to a 2-hydroxypyridine molecule. 4-CPAP-95 is a versatile compound that has many applications in scientific research, including its role in the synthesis of other compounds, its ability to act as a ligand, and its biochemical and physiological effects.
科学研究应用
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is a versatile compound with many applications in scientific research. It is commonly used as a ligand for metal-catalyzed reactions, such as the synthesis of other compounds. 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is also used as a catalyst for the synthesis of polymers and as a reagent for the synthesis of other organic compounds. Additionally, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is used in the synthesis of drugs and pharmaceuticals.
作用机制
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is a ligand that binds to metal ions, such as copper, nickel, and zinc. Its mechanism of action involves the formation of a coordination complex between the metal ion and the ligand. This coordination complex is then used in various chemical reactions, such as the synthesis of other compounds.
Biochemical and Physiological Effects
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. Studies have shown that 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the activity of enzymes involved in metabolic pathways.
实验室实验的优点和局限性
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used as a ligand, catalyst, and reagent for various chemical reactions. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. However, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% is also limited by its relatively low solubility in water and its potential to form coordination complexes with metal ions, which can interfere with certain reactions.
未来方向
The potential future directions for 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% include further research into its biochemical and physiological effects, including its antioxidant and anti-inflammatory properties. Additionally, further research into its potential applications in drug synthesis and its ability to act as a ligand for metal-catalyzed reactions could lead to new and improved methods for synthesizing compounds. Finally, further research into its solubility and its potential to form coordination complexes with metal ions could lead to new and improved methods for utilizing 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% in laboratory experiments.
合成方法
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95% can be synthesized from commercially available starting materials in a two-step process. The first step involves the reaction of 2-hydroxypyridine and cyclopropylaminocarbonyl chloride to form the cyclopropylaminocarbonyl group attached to the 2-hydroxypyridine molecule. The second step involves the reaction of the cyclopropylaminocarbonyl group with phenyl bromide to form the final product, 4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%. The reaction is typically carried out in an organic solvent such as toluene or chloroform at a temperature of 80-90°C.
属性
IUPAC Name |
N-cyclopropyl-3-(2-oxo-1H-pyridin-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-9-11(6-7-16-14)10-2-1-3-12(8-10)15(19)17-13-4-5-13/h1-3,6-9,13H,4-5H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSLEKJHBHALHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683134 |
Source


|
| Record name | N-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine | |
CAS RN |
1261909-90-3 |
Source


|
| Record name | N-Cyclopropyl-3-(2-oxo-1,2-dihydropyridin-4-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368426.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368431.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368435.png)
![6-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368440.png)




